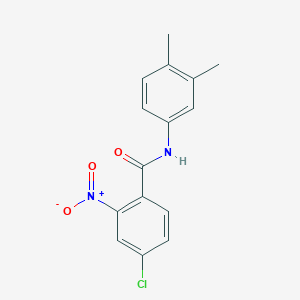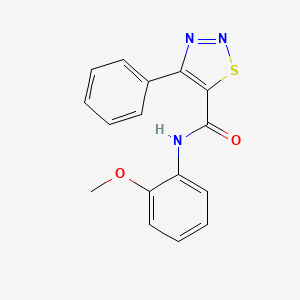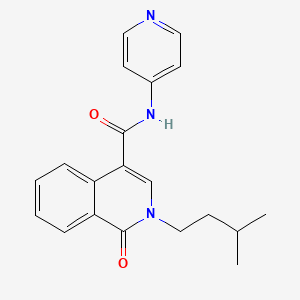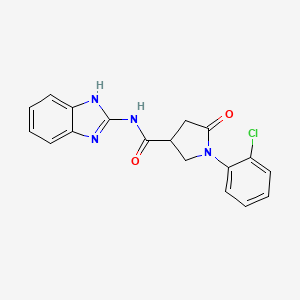
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide is a complex organic compound that features a benzofuran and an indene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Formation of the Indene Moiety: The indene ring can be synthesized via the cyclization of aryl-substituted alkenes using Lewis acids or other catalysts.
Coupling Reaction: The benzofuran and indene moieties are then coupled through an amide bond formation. This can be achieved by reacting the benzofuran carboxylic acid derivative with the indene amine derivative in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and indene moieties.
Reduction: Reduction reactions can occur at the carbonyl groups or other reducible sites within the molecule.
Substitution: The compound can participate in substitution reactions, especially at positions where functional groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential pharmacological properties, such as anti-inflammatory, anti-cancer, or neuroprotective effects.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules or as a building block for novel compounds.
Material Science: The compound may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide: Lacks the dimethoxy groups on the indene moiety.
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-1H-inden-1-yl)acetamide: Contains a fully aromatic indene ring.
Uniqueness
The presence of both benzofuran and indene moieties, along with the dimethoxy groups, makes 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide unique. These structural features may confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C21H23NO4 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide |
InChI |
InChI=1S/C21H23NO4/c1-24-19-11-14-4-5-17(16(14)12-20(19)25-2)22-21(23)10-13-3-6-18-15(9-13)7-8-26-18/h3,6,9,11-12,17H,4-5,7-8,10H2,1-2H3,(H,22,23) |
Clé InChI |
TWUGHRHACKVPBG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(CCC2=C1)NC(=O)CC3=CC4=C(C=C3)OCC4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11025100.png)
![1-({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-proline](/img/structure/B11025107.png)

![2-chloro-N-(2-chloro-5-nitrobenzoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B11025120.png)
![Methyl 4-methyl-2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11025121.png)

![1-(4-chlorophenyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B11025144.png)

![1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11025159.png)
![2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B11025160.png)
![1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B11025167.png)
![4-ethyl-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11025168.png)


